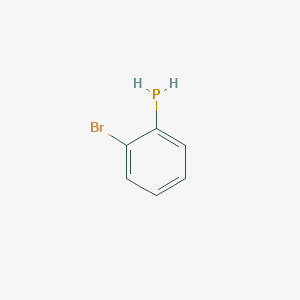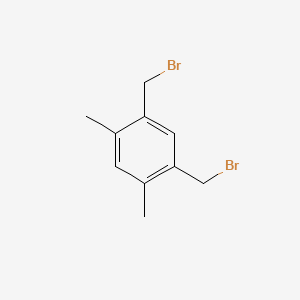![molecular formula C15H23N5O B14632239 N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide CAS No. 52833-14-4](/img/structure/B14632239.png)
N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide is a compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-B]pyridine core with butyl and butylamino substituents, making it a unique molecule with potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids with amines. For instance, n-butyl stannoic acid can be used as a catalyst for the direct amidation of amines with carboxylic acids . This method is advantageous due to its efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic amidation processes. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of this method makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties.
Aplicaciones Científicas De Investigación
N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, pyrazolo[3,4-B]pyridine derivatives have been found to inhibit kinases such as p38 and JNK1, which are involved in various cellular processes . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Riociguat (Adempas): A pyrazolo[3,4-B]pyridine derivative used to treat pulmonary hypertension.
Other Pyrazolo[3,4-B]pyridines: Compounds with similar structures that exhibit kinase inhibitory activity and other biological properties.
Uniqueness
N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl and butylamino groups differentiate it from other pyrazolo[3,4-B]pyridine derivatives, potentially leading to unique interactions with molecular targets and pathways.
Propiedades
Número CAS |
52833-14-4 |
|---|---|
Fórmula molecular |
C15H23N5O |
Peso molecular |
289.38 g/mol |
Nombre IUPAC |
N-butyl-4-(butylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C15H23N5O/c1-3-5-7-16-13-11-10-19-20-14(11)18-9-12(13)15(21)17-8-6-4-2/h9-10H,3-8H2,1-2H3,(H,17,21)(H2,16,18,19,20) |
Clave InChI |
DIWMLOTYKHWTNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C2C=NNC2=NC=C1C(=O)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


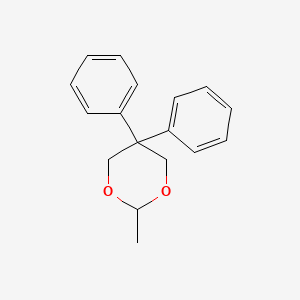
![3-Bromobicyclo[3.3.1]non-2-en-4-one](/img/structure/B14632163.png)
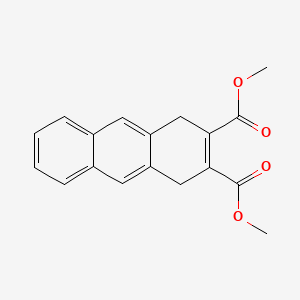

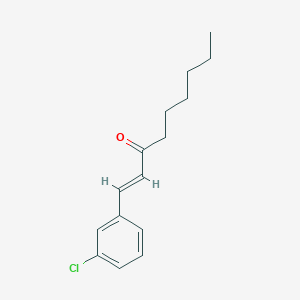


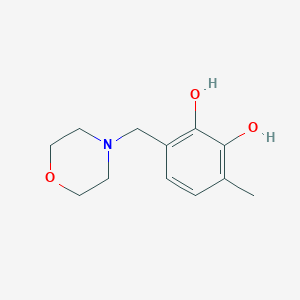
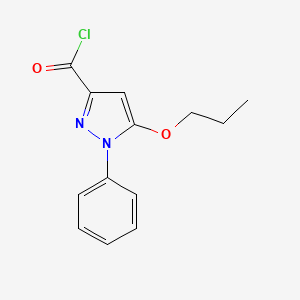
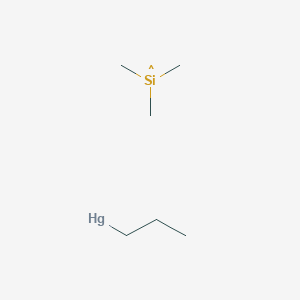
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
